Wu-5

Acute Myeloid Leukemia FLT3-ITD Selective Cytotoxicity

Researchers studying FLT3-ITD+ AML face a critical challenge: conventional FLT3 kinase inhibitors lose efficacy due to secondary resistance mutations. Wu-5 solves this by directly binding and inactivating USP10, the deubiquitinase that stabilizes FLT3-ITD, thereby inducing proteasome-mediated degradation of the oncoprotein itself-a mechanism distinct from kinase inhibition. • Selective cytotoxicity against FLT3-ITD+ AML cells, including TKI-resistant MV4-11R (IC50 = 8.386 µM) • Synergistic pro-apoptotic activity with crenolanib (CI < 1) • >2.6-fold selectivity for malignant over normal bone marrow cells Supplied as a solid with ≥98% HPLC purity. Shipped under blue ice. For research use only.

Molecular Formula C15H13NO7S
Molecular Weight 351.3 g/mol
Cat. No. B15363637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWu-5
Molecular FormulaC15H13NO7S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C15H13NO7S/c1-3-22-14(18)12-8-11(16(19)20)15(24-12)23-10-6-4-9(5-7-10)13(17)21-2/h4-8H,3H2,1-2H3
InChIKeyZOBORTAJZNJCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wu-5 USP10 Inhibitor: FLT3-ITD+ AML Degradation & Crenolanib Synergy Data


Wu-5 is a small-molecule inhibitor of the deubiquitinase USP10, identified for its ability to induce proteasome-mediated degradation of the FLT3-ITD oncoprotein in acute myeloid leukemia (AML) [1]. It directly binds and inactivates USP10, thereby promoting ubiquitination and subsequent proteasomal clearance of FLT3-ITD, a mechanism distinct from conventional FLT3 kinase inhibitors [1]. Wu-5 demonstrates selective cytotoxicity toward FLT3-ITD-positive AML cells, including those resistant to FLT3 tyrosine kinase inhibitors, and exhibits synergistic pro-apoptotic activity when combined with the FLT3 inhibitor crenolanib [1].

Why USP10 Inhibitors and FLT3 Inhibitors Cannot Substitute for Wu-5 in FLT3-ITD+ AML Research


Generic substitution fails due to Wu-5's unique dual mechanism of action: direct USP10 inactivation coupled with FLT3-ITD degradation [1]. Unlike conventional FLT3 inhibitors that target kinase activity but often face resistance due to secondary mutations, Wu-5 eliminates the FLT3-ITD protein itself, maintaining efficacy even in FLT3 inhibitor-resistant settings [1]. Furthermore, Wu-5's USP10 inhibition profile and its synergistic interaction with crenolanib are not replicated by other USP10 inhibitors such as spautin-1 .

Wu-5 Quantitative Differentiation Evidence vs. FLT3 Inhibitors and USP10 Analogs


Selective Cytotoxicity in FLT3-ITD+ AML Cells vs. Normal Bone Marrow

Wu-5 demonstrates a strong selectivity window, inhibiting FLT3-ITD-positive AML cell lines at low micromolar concentrations while sparing normal bone marrow cells. This differential sensitivity is a critical differentiator from broad-spectrum cytotoxic agents and is quantitatively validated by comparing IC50 values in malignant versus normal cells [1].

Acute Myeloid Leukemia FLT3-ITD Selective Cytotoxicity

Direct USP10 Inhibition and FLT3-ITD Degradation vs. Kinase Inhibition

Unlike FLT3 kinase inhibitors such as crenolanib, quizartinib, or gilteritinib, Wu-5 eliminates the FLT3-ITD protein via USP10 inhibition. This mechanism circumvents resistance associated with kinase domain mutations. Wu-5's USP10 IC50 (8.3 µM) is distinct from that of the dual USP10/USP13 inhibitor spautin-1, which exhibits a different selectivity profile (IC50 0.6-0.7 µM for both USP10 and USP13) [1].

USP10 Deubiquitinase FLT3-ITD Degradation

Synergy with Crenolanib in FLT3-ITD+ AML Cells

Wu-5 synergistically enhances the anti-leukemic effect of crenolanib, a clinically relevant FLT3 inhibitor. Quantitative synergy analysis using the Chou-Talalay method demonstrated combination indices (CI) < 1 across multiple dose combinations in both MV4-11 and Molm13 cells [1]. This synergy is mechanistically linked to dual targeting of FLT3-ITD and AMPKα pathways.

Synergy Combination Therapy FLT3 Inhibitor Resistance

Efficacy in FLT3 Inhibitor-Resistant AML Cells

Wu-5 maintains cytotoxic activity against AML cells that have acquired resistance to FLT3 tyrosine kinase inhibitors. The compound's IC50 in MV4-11R cells (8.386 µM), which are resistant to FLT3 inhibitors, is only 2.2-fold higher than in parental MV4-11 cells, demonstrating retained potency [1]. In contrast, FLT3 inhibitors like quizartinib and crenolanib show >100-fold loss of potency in similar resistance models [2].

Drug Resistance FLT3-ITD Refractory AML

In Vivo Tumor Growth Suppression in Glioma Model

Beyond AML, Wu-5 demonstrates in vivo efficacy in a glioblastoma model, suppressing tumor growth through USP10 inhibition. This broad applicability distinguishes Wu-5 from FLT3-selective inhibitors that lack activity in non-hematologic malignancies. Quantitative tumor volume reduction was observed in xenograft models [1].

Glioblastoma USP10 Tumor Growth Inhibition

High-Impact Applications for Wu-5 Based on Verified Quantitative Differentiation


Studying USP10-Mediated FLT3-ITD Degradation in Resistant AML

Wu-5 is the compound of choice for investigating targeted protein degradation of FLT3-ITD as a therapeutic strategy in FLT3 inhibitor-resistant AML. Its selective cytotoxicity against resistant MV4-11R cells (IC50 = 8.386 µM) and synergy with crenolanib (CI < 1) are validated in published studies [1]. This scenario leverages Wu-5's unique ability to eliminate the oncoprotein rather than merely inhibit its kinase activity.

Combination Therapy Research to Overcome FLT3 Inhibitor Resistance

Wu-5 enables robust studies on synergistic drug combinations for FLT3-ITD+ AML. The demonstrated synergy with crenolanib (quantitative CI values < 1) provides a benchmark for evaluating novel combinations. Researchers can use Wu-5 as a reference compound to assess whether other agents enhance FLT3-ITD degradation or modulate the AMPKα pathway in combination settings [1].

USP10 Target Validation in Solid Tumors

Wu-5 serves as a validated chemical probe for USP10 in non-hematologic cancers, particularly glioblastoma. Its in vivo efficacy in suppressing tumor growth in xenograft models supports its use in preclinical studies exploring USP10 as a therapeutic target in solid malignancies [2]. This application is not supported by FLT3 inhibitors or pan-DUB inhibitors like spautin-1, which lack this specific in vivo validation.

Selective Cytotoxicity Assays in Normal vs. Malignant Hematopoietic Cells

Wu-5 is uniquely suited for selectivity studies comparing AML blasts to normal bone marrow. Its IC50 differential (>2.6-fold between malignant and normal cells) provides a quantitative baseline for evaluating therapeutic index. This is critical for researchers developing AML therapies with minimized hematologic toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wu-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.